3-Benzyl-4-chloro-1-phenyl-1h-pyrrole-2,5-dione
Overview
Description
3-Benzyl-4-chloro-1-phenyl-1h-pyrrole-2,5-dione is a heterocyclic compound that features a pyrrole ring substituted with benzyl, chloro, and phenyl groups
Preparation Methods
The synthesis of 3-Benzyl-4-chloro-1-phenyl-1h-pyrrole-2,5-dione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2,5-dimethoxytetrahydrofuran with amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Industrial production methods may involve bulk custom synthesis and procurement processes to ensure high purity and yield .
Chemical Reactions Analysis
3-Benzyl-4-chloro-1-phenyl-1h-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Benzyl-4-chloro-1-phenyl-1h-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Benzyl-4-chloro-1-phenyl-1h-pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, influencing biochemical processes. Detailed studies on its mechanism of action are ongoing to fully understand its effects .
Comparison with Similar Compounds
3-Benzyl-4-chloro-1-phenyl-1h-pyrrole-2,5-dione can be compared with other similar compounds such as:
Maleimide: Another pyrrole-2,5-dione derivative with different substituents.
Indole derivatives: Compounds with similar heterocyclic structures but different functional groups and biological activities
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-benzyl-4-chloro-1-phenylpyrrole-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c18-15-14(11-12-7-3-1-4-8-12)16(20)19(17(15)21)13-9-5-2-6-10-13/h1-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFBZRFYJRDVPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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